molecular formula C19H22FN3O2 B4012231 6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone

6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone

Cat. No. B4012231
M. Wt: 343.4 g/mol
InChI Key: FZEWXEWHZPCZJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyridazinones are synthesized through various chemical strategies, often involving the condensation of hydrazones with active methylene compounds under specific conditions, sometimes employing microwave irradiation for efficiency. Notably, derivatives of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate exhibit significant biological activities, suggesting a structured approach to their synthesis can yield compounds with enhanced properties (Jolivet et al., 1995).

Molecular Structure Analysis

The structural analysis of pyridazinone derivatives reveals diverse molecular configurations, with some compounds showing the presence of stereoisomers due to asymmetric centers. This structural variety influences their biological activity and interactions with biological targets. Crystal structure studies of substituted pyridinecarboxylates provide insights into their spatial arrangement and potential interaction mechanisms (Shalaby et al., 2014).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions, forming derivatives through processes such as Mannich reactions, cyanoethylation, and reactions with secondary amines and formaldehyde, yielding compounds with different functional groups and biological activities. These reactions are crucial for the development of pyridazinone derivatives with specific pharmacological properties (Mustafa et al., 1964).

properties

IUPAC Name

6-[3-[2-(3-fluorophenyl)ethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-22-18(24)10-9-17(21-22)19(25)23-11-3-5-15(13-23)8-7-14-4-2-6-16(20)12-14/h2,4,6,9-10,12,15H,3,5,7-8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEWXEWHZPCZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)CCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone
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6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone
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6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone
Reactant of Route 4
6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone
Reactant of Route 5
6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone
Reactant of Route 6
6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone

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